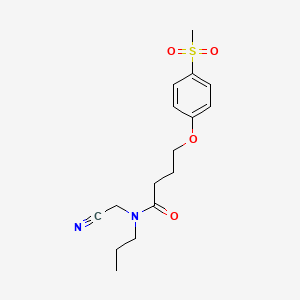
N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide, also known as CSPB, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide's mechanism of action involves its ability to modulate various signaling pathways in cells. In cancer cells, N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide inhibits the Akt/mTOR pathway, which is involved in cell proliferation and survival. In inflammation, N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide inhibits the NF-κB pathway, which is involved in the production of inflammatory cytokines. In neurological disorders, N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide has been shown to protect neurons by inhibiting oxidative stress and reducing inflammation.
Biochemical and Physiological Effects:
N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide has been shown to have various biochemical and physiological effects in cells. In cancer cells, N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide induces apoptosis by activating caspase-3 and caspase-9. In inflammation, N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide reduces the production of inflammatory cytokines such as TNF-α and IL-6. In neurological disorders, N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide protects neurons by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide research, including the development of new therapeutic applications and the optimization of its synthesis method. In cancer research, N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide could be further studied for its potential in combination therapies with other anticancer drugs. In inflammation research, N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide could be studied for its potential in treating chronic inflammatory diseases. In neurological disorder research, N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide could be further studied for its potential in treating other neurodegenerative diseases. Additionally, the synthesis method of N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide could be optimized to improve its solubility and yield.
Synthesemethoden
N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide can be synthesized through a multi-step process involving the reaction of 4-methanesulfonylphenol with propylamine, followed by reaction with cyanomethyl chloride and butyric anhydride. The resulting product is purified through column chromatography to obtain N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide has been shown to reduce inflammation by inhibiting the activation of NF-κB, a key regulator of inflammation. In neurological disorder research, N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide has been studied for its potential neuroprotective effects in conditions such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-4-(4-methylsulfonylphenoxy)-N-propylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-3-11-18(12-10-17)16(19)5-4-13-22-14-6-8-15(9-7-14)23(2,20)21/h6-9H,3-5,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOWZMMKNSPKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)CCCOC1=CC=C(C=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

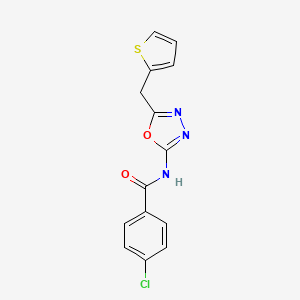
![5-Bromo-2-chlorothieno[2,3-b]pyridine](/img/structure/B2953750.png)
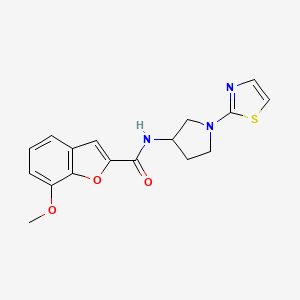
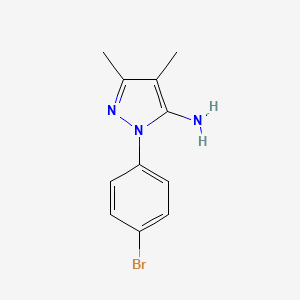
![N-benzyl-N-(cyanomethyl)-1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2953754.png)
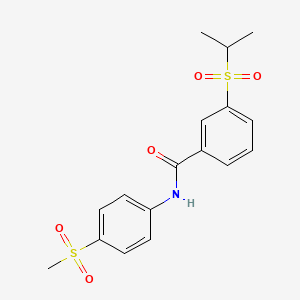

![2-(benzylsulfanyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2953759.png)

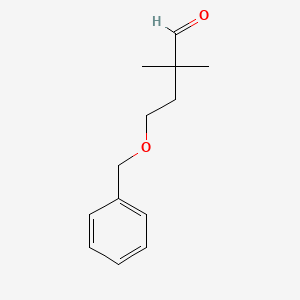
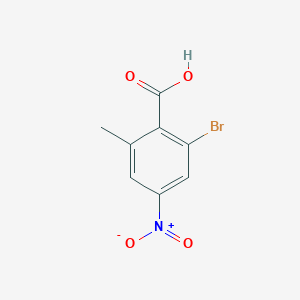
![N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2953764.png)
![Methyl (1S,5S)-2-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride](/img/structure/B2953769.png)
![(5-Methyl-1,2-oxazol-3-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2953770.png)